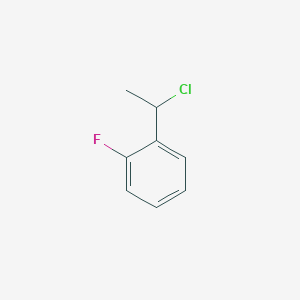

1-(1-Chloroethyl)-2-fluorobenzene

Description

BenchChem offers high-quality 1-(1-Chloroethyl)-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Chloroethyl)-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNIDVZGHKZWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543928 | |

| Record name | 1-(1-Chloroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60907-87-1 | |

| Record name | 1-(1-Chloroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 1-(1-Chloroethyl)-2-fluorobenzene for synthesis

The following technical guide details the chemical properties, synthesis, and application of 1-(1-Chloroethyl)-2-fluorobenzene (CAS 60907-87-1). This document is structured for researchers and process chemists requiring actionable data for experimental design.

A Versatile Fluorinated Benzylic Electrophile for Medicinal Chemistry

Executive Summary

1-(1-Chloroethyl)-2-fluorobenzene is a secondary benzylic halide characterized by a chiral center at the benzylic position and an ortho-fluorine substituent. It serves as a critical electrophilic building block in the synthesis of pharmacophores, particularly for introducing the 1-(2-fluorophenyl)ethyl moiety—a structural motif found in various bioactive compounds (e.g., receptor antagonists and enzyme inhibitors).

Its reactivity is defined by the competition between the stabilizing resonance of the benzene ring and the destabilizing inductive/steric effects of the ortho-fluorine atom. This guide provides optimized protocols for its synthesis, handling, and nucleophilic substitution reactions.

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Data | Notes |

| IUPAC Name | 1-(1-Chloroethyl)-2-fluorobenzene | Also: alpha-Chloro-2-ethylfluorobenzene |

| CAS Number | 60907-87-1 | Distinct from the non-ethylated analog (348-51-6) |

| Molecular Formula | ||

| Molecular Weight | 158.60 g/mol | |

| Physical State | Colorless to pale yellow liquid | Lachrymator; characteristic pungent odor |

| Boiling Point | ~85–90 °C @ 15 mmHg | Estimated based on para-isomer and non-fluorinated analogs |

| Density | ~1.18 g/mL | Denser than water due to halogenation |

| Solubility | Soluble in DCM, THF, Toluene | Hydrolyzes slowly in water |

Electronic & Steric Considerations

-

Benzylic Resonance: The carbocation intermediate formed during

reactions is stabilized by resonance with the aromatic ring. -

Ortho-Fluoro Effect:

-

Electronic: The high electronegativity of fluorine exerts a strong inductive withdrawing effect (-I), which slightly destabilizes the benzylic carbocation compared to the non-fluorinated analog.

-

Steric: The ortho position imposes steric hindrance, potentially retarding

attack trajectories and favoring elimination (styrene formation) under basic conditions.

-

Synthesis Protocol

The most reliable route to high-purity 1-(1-Chloroethyl)-2-fluorobenzene is the deoxyhalogenation of 1-(2-fluorophenyl)ethanol . This method avoids the poor selectivity associated with radical chlorination of ethylbenzenes.

Reaction Pathway

The transformation typically utilizes Thionyl Chloride (

Detailed Methodology: Alcohol to Chloride Conversion

Reagents:

-

1-(2-Fluorophenyl)ethanol (1.0 equiv)

-

Thionyl Chloride (1.2 equiv)

-

Dichloromethane (DCM) or Toluene (Solvent)

-

DMF (Catalytic, 1-2 mol%)

Step-by-Step Procedure:

-

Setup: Charge a dry 3-neck round-bottom flask with 1-(2-fluorophenyl)ethanol and anhydrous DCM (approx. 5 mL per gram of substrate). Maintain an inert atmosphere (

or Ar).[1][2] -

Cooling: Cool the solution to 0°C using an ice bath. Add catalytic DMF.

-

Addition: Add

dropwise via an addition funnel over 30 minutes. Caution: Evolution of HCl and -

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (hexane/EtOAc) or GC-MS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess

. -

Dilute with fresh DCM and wash with saturated

(to neutralize residual acid) followed by brine. -

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: Vacuum distillation is recommended for high purity (>98%).

Self-Validating Check:

-

Success Indicator: Disappearance of the broad O-H stretch (~3300

) in IR and appearance of the C-Cl stretch (~700 -

Purity Check:

NMR should show a quartet at

Reactivity & Applications (Nucleophilic Substitution)

This compound is primarily used to alkylate nucleophiles (amines, phenols, thiols). Due to the secondary benzylic center, reactions can proceed via mixed

Workflow: N-Alkylation of Amines

The following diagram illustrates the decision matrix for alkylating a secondary amine with 1-(1-Chloroethyl)-2-fluorobenzene.

Caption: Decision matrix for N-alkylation. Mild bases (

Stereochemical Implications

If using enantiopure 1-(1-Chloroethyl)-2-fluorobenzene:

- Conditions: Inversion of configuration is expected but often compromised by the benzylic nature (loose transition state).

- Conditions: Complete racemization will occur.

-

Recommendation: For chiral applications, it is often more effective to perform the substitution on the alcohol (Mitsunobu reaction) or resolve the racemic product via chiral HPLC or salt formation.

Handling & Stability

| Hazard | Precaution |

| Hydrolysis | Moisture sensitive. Slowly hydrolyzes to HCl and 1-(2-fluorophenyl)ethanol upon exposure to damp air. Store under Nitrogen/Argon at 2–8°C. |

| Lachrymator | Vapors are irritating to eyes and respiratory tract.[3] Handle ONLY in a fume hood. |

| Thermal | Stable up to ~100°C. Avoid prolonged heating >120°C to prevent elimination. |

Troubleshooting Common Issues

-

Low Yield: Check for "styrene" formation (elimination). If observed, switch to a weaker base (e.g.,

or -

Incomplete Reaction: The ortho-fluoro group adds steric bulk. If the reaction stalls, add Sodium Iodide (NaI, 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9583, 1-Chloro-2-fluorobenzene (and derivatives). Retrieved from [Link]

-

Organic Syntheses. General Procedures for Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. (Standard Protocol Adaptation). Retrieved from [Link]

Sources

In-Depth Technical Guide: Solubility and Stability Profile of 1-(1-Chloroethyl)-2-fluorobenzene

Executive Summary

Compound: 1-(1-Chloroethyl)-2-fluorobenzene CAS: 60907-87-1 Class: Secondary Benzylic Chloride / Halogenated Aromatic Application: Chiral intermediate, building block for API synthesis (e.g., benzimidazolones, receptor antagonists).

This technical guide provides a comprehensive analysis of the solubility and solvent-compatibility of 1-(1-Chloroethyl)-2-fluorobenzene. Unlike simple aryl halides, this compound features a secondary benzylic chloride moiety, rendering it highly susceptible to nucleophilic solvolysis. Researchers must distinguish between thermodynamic solubility (ability to dissolve) and kinetic stability (resistance to degradation) when selecting solvents.

Key Takeaway: While soluble in most organic solvents, this compound is chemically unstable in protic solvents (alcohols, water) due to rapid

Part 1: Physicochemical Profile

Understanding the physical state and polarity is the first step to predicting solubility behavior.

| Property | Value / Description | Source/Rationale |

| Physical State | Colorless to pale yellow liquid | Analogous to benzyl chloride ( |

| Molecular Weight | 158.60 g/mol | Calculated ( |

| Density | ~1.15 – 1.20 g/mL | Estimated based on 1-chloro-2-fluorobenzene (1.24 g/mL) [1] |

| Boiling Point | ~80–85°C @ 15 mmHg | Estimated (Analog: 1-chloro-1-phenylethane) |

| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic; favors non-polar/aprotic solvents |

| Reactivity | High (Secondary Benzylic) | Prone to hydrolysis and thermal elimination |

Part 2: Solubility Landscape & Solvent Selection

The following classification guides solvent selection for synthesis, extraction, and analysis.

Class I: Recommended Solvents (High Solubility, High Stability)

These solvents dissolve the compound via dipole-dipole or London dispersion forces without triggering solvolysis. Use these for storage and reactions.

-

Dichloromethane (DCM): Excellent solubility. Ideal for extractions and transport.

-

Toluene: High solubility. Preferred for reactions requiring elevated temperatures (reflux) where DCM is too volatile.

-

Tetrahydrofuran (THF): Good solubility. Note: Must be anhydrous and free of peroxides; stabilizers like BHT are compatible.

-

Ethyl Acetate: Good solubility. Suitable for TLC and flash chromatography.

-

n-Hexane / Heptane: Moderate to High solubility. Useful for precipitating impurities or non-polar extractions.

Class II: Problematic Solvents (High Solubility, Low Stability)

The compound dissolves readily but degrades over time. Avoid these for storage.

-

Alcohols (Methanol, Ethanol, IPA):

-

Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF):

Class III: Non-Solvents (Immiscible / Reactive)

-

Water:

Part 3: Mechanistic Insights & Stability

The solubility behavior of 1-(1-Chloroethyl)-2-fluorobenzene cannot be decoupled from its reactivity. The "1-chloroethyl" group creates a secondary benzylic center, which is significantly more reactive than a primary benzyl chloride.

The Solvolysis Trap

In protic solvents (

Figure 1: Solvolysis Pathway

Caption: Kinetic pathway showing the instability of the compound in protic media.

Part 4: Experimental Protocols

Protocol A: Solubility Screening (Visual Method)

Use this method to verify solubility in a specific solvent lot.

-

Preparation: Weigh 10 mg of 1-(1-Chloroethyl)-2-fluorobenzene into a 4 mL glass vial.

-

Addition: Add 100 µL of the target solvent (Volume 1).

-

Observation: Vortex for 30 seconds.

-

Clear Solution: Solubility > 100 mg/mL (High).

-

Cloudy/Solid: Add solvent in 100 µL increments up to 1 mL.

-

-

Stability Check: If the solvent is an alcohol or wet, monitor for heat generation (HCl release) or pH change using damp litmus paper held above the vial (turns red if HCl evolves).

Protocol B: Purity Analysis (HPLC)

Standard Reverse Phase HPLC uses water/methanol, which degrades this compound. Use the following modified method.

-

Method Type: Rapid Gradient or Normal Phase.

-

Diluent: Acetonitrile (Anhydrous) . Do NOT use Methanol.

-

Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: High ramp rate (e.g., 50% B to 95% B in 3 mins) to minimize residence time in water.

-

Injection: Inject immediately after preparation.

-

Alternative: GC-FID is preferred if the injector temperature is kept moderate (<200°C) to prevent thermal elimination.

Protocol C: Handling & Storage

-

Atmosphere: Store under Nitrogen or Argon.

-

Temperature: Refrigerate (2–8°C) to inhibit slow hydrolysis from atmospheric moisture.

-

Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers (corrosion risk from trace HCl).

Part 5: Decision Framework for Researchers

Figure 2: Solvent Selection Decision Tree

Caption: Logic flow for selecting the appropriate solvent based on experimental intent.

References

-

Sigma-Aldrich. 1-Chloro-2-fluorobenzene Product Specification. (Analogous density data). Retrieved from

-

NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-2-fluoro-. (Structural Analog Data). Retrieved from

-

BLD Pharm. 1-(1-Chloroethyl)-2-fluorobenzene MSDS/Product Page. CAS 60907-87-1.[8] Retrieved from

-

Streitwieser, A. Solvolytic Displacement Reactions. Chemical Reviews, 1956.[9] (Foundational text on benzylic halide solvolysis mechanisms).

-

Matrix Fine Chemicals. 1-Chloro-2-(chloromethyl)-3-fluorobenzene Data. Retrieved from

Sources

- 1. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. homework.study.com [homework.study.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 60907-87-1|1-(1-Chloroethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 9. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Technical Guide: Reactivity & Applications of 1-(1-Chloroethyl)-2-fluorobenzene

Part 1: Executive Summary & Structural Analysis

1-(1-Chloroethyl)-2-fluorobenzene (CAS: 60907-87-1) is a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Unlike simple benzyl chlorides, this molecule features a secondary benzylic center coupled with an ortho-fluorine substituent. This unique structural combination imparts specific reactivity profiles governed by competing steric hindrance and electronic effects.[1]

This guide moves beyond standard textbook definitions to explore the practical manipulation of this compound in high-value synthesis, focusing on nucleophilic substitution (

Structural Reactivity Matrix

| Feature | Electronic Effect | Steric Consequence | Synthetic Implication |

| Benzylic Chloride | Activates C-Cl bond via resonance stabilization of the transition state. | Secondary carbon allows for chiral center formation. | High susceptibility to both |

| Ortho-Fluorine | Inductive withdrawal (-I) destabilizes carbocation intermediates; Resonance donation (+R) is weak but present. | Increases steric bulk proximal to the reactive center. | Modulates reaction rates; often serves as a "metabolic blocker" in final drug targets. |

| Secondary Carbon | Hyperconjugation stabilizes carbocation. | Increased steric hindrance compared to primary halides. | Favors elimination ( |

Part 2: Nucleophilic Substitution Pathways

The reactivity of 1-(1-Chloroethyl)-2-fluorobenzene is dominated by the competition between

Hydrolysis and Solvolysis ( Dominant)

In polar protic solvents (e.g., water, methanol), the reaction proceeds largely through an

-

Mechanism: Rate-limiting ionization of the C-Cl bond to form a benzylic carbocation, followed by rapid nucleophilic attack.

-

Ortho-Effect: The -I effect of the fluorine slightly destabilizes the carbocation compared to the unsubstituted analog, potentially slowing the rate of ionization. However, the benzylic stabilization remains the dominant factor.

-

Stereochemistry: Complete racemization is expected unless specific chiral catalysts or neighbors are involved.

Amination ( Dominant)

Reaction with primary or secondary amines in non-polar or dipolar aprotic solvents favors an

-

Protocol Insight: Use a slight excess of amine or a proton scavenger (e.g.,

, -

Side Reaction: Elimination to 1-(2-fluorophenyl)ethene (styrene derivative) is a major risk if the amine is too basic or sterically hindered.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(2-Fluorophenyl)ethanol (Hydrolysis)

Target: Conversion of chloride to alcohol for analytical standards or further oxidation.

Reagents:

-

1-(1-Chloroethyl)-2-fluorobenzene (1.0 eq)

-

Water/Acetone (1:1 v/v mixture)

- (1.1 eq)

Step-by-Step:

-

Dissolution: Dissolve 1-(1-Chloroethyl)-2-fluorobenzene in acetone.

-

Addition: Add the aqueous solution of

dropwise to the stirring organic phase at room temperature.-

Why: The base neutralizes HCl, driving the equilibrium forward and preventing acid-catalyzed polymerization of any styrene by-product.

-

-

Reflux: Heat the mixture to 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Evaporate acetone under reduced pressure. Extract aqueous residue with Dichloromethane (DCM) (3x).

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel).

Protocol B: Friedel-Crafts Alkylation (C-C Bond Formation)

Target: Synthesis of 1,1-diarylalkanes.[2]

Reagents:

-

1-(1-Chloroethyl)-2-fluorobenzene (1.0 eq)

-

Arene (e.g., Toluene, Anisole) (5.0 eq - acts as solvent/reactant)

-

Catalyst:

(5 mol%) or

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction flask and purge with Nitrogen (

). -

Catalyst Prep: Suspend anhydrous

in the arene substrate at 0°C. -

Addition: Add 1-(1-Chloroethyl)-2-fluorobenzene dropwise over 30 minutes.

-

Critical Control: Maintain temperature <5°C to minimize poly-alkylation and rearrangement.

-

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours.

-

Quench: Pour onto ice-water/HCl mixture.

-

Isolation: Separate organic layer, wash with brine, dry, and distill excess arene.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available to 1-(1-Chloroethyl)-2-fluorobenzene based on reaction conditions.

Caption: Divergent reaction pathways for 1-(1-Chloroethyl)-2-fluorobenzene: Substitution (SN1/SN2) vs. Elimination (E1/E2).

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Corrosive/Irritant: Benzylic chlorides are potent lachrymators and skin irritants. They can alkylate DNA, posing a genotoxic risk.

-

Hydrolysis Risk: Liberates HCl gas upon contact with moisture.

Storage Protocol:

-

Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Use septum-sealed vials to prevent hydrolysis.

Self-Validating Safety Check:

-

Before use: Check for a pungent, acrid odor (indicates HCl release).

-

During use: Keep a saturated sodium bicarbonate solution nearby to neutralize spills immediately.

References

-

National Institute of Standards and Technology (NIST). "Benzene, 1-(chloromethyl)-2-fluoro-."[3] NIST Chemistry WebBook, SRD 69. [Link][3]

-

Master Organic Chemistry. "Friedel-Crafts Alkylation of Aromatic Rings." [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 1-(1-Chloroethyl)-2-fluorobenzene Derivatives for Advanced Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the crystal structure of 1-(1-chloroethyl)-2-fluorobenzene and its derivatives. While a specific crystal structure for the parent compound is not publicly available at the time of this writing, this guide leverages crystallographic data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for their own structural investigations. We will explore the synthesis of these compounds, the principles and practices of single-crystal X-ray diffraction, and the critical interpretation of the resulting structural data, with a focus on the intermolecular interactions that govern the solid-state properties of these molecules.

Introduction: The Imperative of Structural Insight in Modern Drug Development

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and, consequently, its biological activity. For professionals in drug development, understanding the crystal structure of a pharmaceutical candidate is not merely an academic exercise; it is a critical step in optimizing drug efficacy, safety, and manufacturability. The 1-(1-chloroethyl)-2-fluorobenzene scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The presence of both chloro and fluoro substituents, along with a chiral center at the ethyl group, introduces a rich tapestry of potential intermolecular interactions that can be harnessed for rational drug design.

This guide will provide the necessary theoretical and practical knowledge to empower researchers to undertake the crystallographic analysis of this important class of molecules.

Synthesis and Crystallization of 1-(1-Chloroethyl)-2-fluorobenzene Derivatives

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways

The synthesis of 1-(1-chloroethyl)-2-fluorobenzene derivatives can be approached through several established organic chemistry transformations. A common strategy involves the chlorination of the corresponding ethyl-fluorobenzene precursor. For instance, the synthesis of (1-chloroethyl)benzene can be achieved by the chlorination of ethylbenzene using a suitable chlorinating agent under free-radical conditions, often initiated by UV light. A similar approach can be adapted for fluorinated analogues.

General Synthetic Protocol for Chlorination of Ethyl-Fluorobenzenes:

-

Starting Material: Begin with the appropriate 2-fluoroethylbenzene derivative.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve the starting material in a suitable inert solvent (e.g., carbon tetrachloride).

-

Initiation: Heat the reaction mixture to a specified temperature (e.g., 70°C).

-

Chlorination: Introduce dry chlorine gas at a controlled rate while irradiating the mixture with a UV lamp. The reaction progress can be monitored by Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture and wash with water to remove any HCl formed.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and purify the product by vacuum distillation to obtain the desired 1-(1-chloroethyl)-2-fluorobenzene derivative.[1]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is a process that blends systematic screening with a degree of empirical art. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline fashion.

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

| Solvent System | Rationale |

| Single Solvents | Hexane, Ethyl Acetate, Dichloromethane, Methanol, Toluene. Start with solvents of varying polarity. |

| Binary Solvents | Dichloromethane/Hexane, Ethyl Acetate/Hexane, Methanol/Water. A good solvent paired with a poor solvent. |

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the atomic-level three-dimensional structure of a molecule.[2][3] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

The Workflow of a Crystallographic Experiment

The process of determining a crystal structure can be broken down into several key stages, as illustrated in the following workflow diagram.

Caption: A typical workflow for the determination of a small molecule crystal structure.

Step-by-Step Experimental Protocol for Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.[4]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Modern diffractometers use CCD or CMOS detectors to efficiently record the diffraction pattern.[5]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. For small molecules, direct methods or Patterson methods are commonly employed to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This process optimizes the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric parameters. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Interpreting the Crystal Structure: A Focus on Intermolecular Interactions

The crystal structure of a 1-(1-chloroethyl)-2-fluorobenzene derivative will be stabilized by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of the material.

Expected Intermolecular Interactions

Based on the functional groups present, the following intermolecular interactions are likely to be observed in the crystal packing of these compounds:

-

Halogen Bonding: The electrophilic region on the chlorine atom (σ-hole) can interact with a nucleophilic atom, such as the fluorine atom or the π-system of the benzene ring of a neighboring molecule.[6][7]

-

C-H···F and C-H···Cl Hydrogen Bonds: The polarized C-H bonds can act as weak hydrogen bond donors to the electronegative fluorine and chlorine atoms.

-

π-π Stacking: The aromatic rings of adjacent molecules may stack in a parallel-displaced or T-shaped arrangement, contributing to the overall stability of the crystal lattice.[8]

-

van der Waals Forces: These non-specific attractive forces will be present throughout the crystal structure and contribute significantly to the cohesive energy.[9]

The interplay of these interactions will dictate the final crystal packing arrangement. The following diagram illustrates the potential network of these interactions.

Caption: A schematic representation of potential intermolecular interactions in the crystal lattice of 1-(1-chloroethyl)-2-fluorobenzene derivatives.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for the crystal structure analysis of 1-(1-chloroethyl)-2-fluorobenzene derivatives. While direct crystallographic data for the parent compound remains to be reported, the principles and methodologies outlined herein, supported by data from analogous structures, offer a clear path forward for researchers in this field. The synthesis of these compounds, coupled with meticulous crystallization experiments and state-of-the-art single-crystal X-ray diffraction analysis, will undoubtedly yield invaluable insights into their solid-state behavior. A thorough understanding of the intermolecular interactions will empower drug development professionals to rationally design and optimize novel therapeutic agents based on this promising chemical scaffold.

References

-

Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). Retrieved from [Link]

-

Grabias, K., et al. (2020). Molecules Forced to Interact: Benzene and Pentafluoroiodobenzene. Crystal Growth & Design. Available at: [Link]

-

Zarychta, B., et al. (2007). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: Study from the energetic viewpoint. ResearchGate. Available at: [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

-

X-ray single-crystal diffraction. (n.d.). Institute of Physics of the Czech Academy of Sciences. Retrieved from [Link]

-

Rajkumar, K., et al. (2016). Crystal structures of two new 3-(2-chloroethyl)-r(2),c(6)-diarylpiperidin-4-ones. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics. Available at: [Link]

-

Aguilera-Gálvez, C., et al. (2022). Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. Molecules. Available at: [Link]

-

Betz, R., et al. (2021). The crystal structure of N-(2-chloroethyl)-N,N-diethylammonium chloride, C6H15Cl2N. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

Das, A., et al. (2012). Influence of Solvents in Assembling Tris(4-halophenyl)benzene-1,3,5-tricarboxamides: Interplay of N–H···O and Halogen. Crystal Growth & Design. Available at: [Link]

-

Li, A., et al. (2017). A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene. Molecules. Available at: [Link]

-

1-(1-Chloroethyl)-2,4,5-trifluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Surendra Babu, M., et al. (2011). Dichlorophosphinic bis(2-chloroethyl)amide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Dinnebier, R. E., et al. (2015). the first crystal structure determination of a 2-chloroethyl-N-nitrosourea hydrochloride derivative by X-ray powder diffraction and solid-state NMR. ResearchGate. Available at: [Link]

-

Exploring the Synthesis and Applications of 1-Chloroethyl Chloroformate. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Preparation of (1-chloroethyl)benzene. (n.d.). PrepChem.com. Retrieved from [Link]

-

1-Chloro-2-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Venkatapathy, R., et al. (2007). Isomers of chloroethylbenzene. ResearchGate. Available at: [Link]

-

Sharma, V., et al. (2022). Crystallographic structure, quantum and in silico interaction analysis of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one. Journal of Molecular Structure. Available at: [Link]

-

((1R)-1-Chloroethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

(S)-(1-chloroethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. rigaku.com [rigaku.com]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. repository.brynmawr.edu [repository.brynmawr.edu]

- 5. X-ray single-crystal diffraction | FZU [fzu.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safe Handling of 1-(1-Chloroethyl)-2-fluorobenzene

Introduction: A Proactive Approach to Laboratory Safety

For researchers, scientists, and drug development professionals, the novel compound 1-(1-Chloroethyl)-2-fluorobenzene (CAS No. 60907-87-1) presents significant opportunities in synthetic chemistry.[1] However, its safe and effective utilization is contingent upon a thorough understanding of its inherent hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive, in-depth analysis of the critical safety data for this compound, moving beyond a simple recitation of standard procedures to explain the scientific rationale behind each recommendation. Our objective is to empower laboratory personnel with the knowledge to not only follow safety protocols but to internalize a proactive safety-first mindset.

Section 1: Compound Identification and Hazard Classification

A foundational element of laboratory safety is the precise identification of the chemical in use and a clear understanding of its associated hazards.

1.1 Chemical Identity

| Identifier | Value |

| Chemical Name | 1-(1-Chloroethyl)-2-fluorobenzene |

| CAS Number | 60907-87-1[1] |

| Molecular Formula | C8H8ClF[1] |

| Molecular Weight | 158.60 g/mol [1] |

| Synonyms | Not widely available |

1.2 GHS Hazard Classification

-

Flammable Liquid: Many similar organic halides are flammable.[2][3][4]

-

Skin Corrosion/Irritation: Halogenated organic compounds frequently cause skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation: Direct contact with similar chemicals can cause serious eye irritation.[4]

-

Acute Toxicity (Inhalation): Inhalation of vapors may be harmful.[4][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

It is imperative to treat this compound with the caution merited by these potential classifications.

Section 2: The Logic of Prophylactic Safety Measures: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a matter of simple compliance but a scientifically informed decision to create a reliable barrier between the researcher and potential chemical exposure.

2.1 Eye and Face Protection: The First Line of Defense

-

Mandatory Equipment: Chemical splash goggles that meet ANSI standard Z87.1-2003 are the minimum requirement for all handling procedures.[7]

-

Enhanced Protection: For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over chemical splash goggles is essential.[7]

-

Causality: The eyes are particularly vulnerable to chemical splashes. Halogenated organic compounds can cause severe and irreversible damage upon contact. A face shield provides a broader area of protection for the entire face.

2.2 Hand Protection: A Material Science Perspective

-

Glove Selection: Due to the lack of specific permeation data for 1-(1-Chloroethyl)-2-fluorobenzene, a conservative approach is necessary. Double-gloving with a combination of a flexible laminate glove (e.g., Silver Shield or 4H) as the inner layer and a heavy-duty, chemically resistant outer glove (e.g., Viton® or nitrile rubber) is strongly recommended.[7][8]

-

Rationale: Double-gloving provides redundant protection. The inner glove offers broad-spectrum chemical resistance, while the outer glove provides a more robust physical barrier and can be selected for its resistance to the specific solvents being used.

-

Glove Integrity: Gloves must be inspected for any signs of degradation or perforation before each use. They should be changed regularly (every 30-60 minutes is a good practice) or immediately upon known or suspected contamination.[9]

2.3 Body Protection: Minimizing Dermal Exposure

-

Required Attire: A flame-resistant laboratory coat is mandatory.[7] It should have a closed front, long sleeves, and tight-fitting cuffs.

-

Additional Measures: For tasks with a significant risk of splashing, a chemically resistant apron worn over the lab coat is advised.

-

Footwear: Open-toed shoes are strictly prohibited in the laboratory. Fully enclosed footwear, preferably made of a non-porous material, is required.

2.4 Respiratory Protection: Safeguarding Against Inhalation Hazards

-

Engineering Controls as the Primary Solution: All work with 1-(1-Chloroethyl)-2-fluorobenzene should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.

-

When Respirators are Necessary: In situations where engineering controls are not feasible or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[10] The specific type of respirator should be chosen based on a formal risk assessment.

Section 3: Experimental Protocols for Safe Handling and Storage

The following protocols are designed to be self-validating systems, ensuring that safety is an integral part of the experimental workflow.

3.1 Step-by-Step Handling Protocol

-

Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

-

Dispensing:

-

During the Reaction:

-

Keep the reaction vessel within the fume hood and ensure that the sash is kept at the lowest practical height.

-

Continuously monitor the reaction for any signs of unexpected changes.

-

-

Post-Handling:

3.2 Storage Protocol

-

Location: Store 1-(1-Chloroethyl)-2-fluorobenzene in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[3][10]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[3][5]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[10]

Section 4: Emergency Procedures: A Rapid and Informed Response

In the event of an emergency, a calm, rapid, and well-informed response is critical to minimizing harm.

4.1 First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately.[10][13] If breathing is difficult, administer oxygen.[10][13] If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[10] Seek immediate medical attention.[10][13] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[10][14] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting.[10] If the person is conscious and alert, give 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10] |

4.2 Spill and Leak Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Stop the leak if it can be done without risk.[16] Use an inert absorbent material, such as dry sand or earth, to contain the spill.[10][16]

-

Clean-up:

-

Decontaminate: Thoroughly clean the spill area.

4.3 Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][10][16] A water spray can be used to cool fire-exposed containers, but care should be taken not to spread the flammable liquid.[10][16]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[15]

-

Specific Hazards: During a fire, irritating and highly toxic gases, including hydrogen chloride, carbon monoxide, and hydrogen fluoride, may be generated.[10] Containers may explode when heated.[2][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Section 5: Disposal and Environmental Considerations

Proper disposal is a critical final step in the safe handling of any chemical.

-

Waste Disposal: All waste containing 1-(1-Chloroethyl)-2-fluorobenzene must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[6][17] This should be done through a licensed professional waste disposal service.[18]

-

Environmental Precautions: Do not allow the chemical to enter drains, sewers, or waterways.[6][19]

Section 6: Visualizing Safety Workflows

To further clarify the logical relationships between hazards and protective actions, the following diagrams illustrate key safety workflows.

Caption: Relationship between identified hazards and corresponding PPE.

Caption: Step-by-step workflow for responding to a chemical spill.

References

- 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, February 17).

- FLUOROBENZENE - CAMEO Chemicals - NOAA. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).

- Fluorobenzene Hazard Summary. (n.d.). New Jersey Department of Health.

- 1-Chloro-2-fluorobenzene Safety Data Sheet - Synquest Labs. (2019, April 15).

- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).

- 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).

- 1-(1-Chloroethyl)-2-fluorobenzene - BLD Pharm. (n.d.).

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2020, December 23).

- Safety data sheet. (2024, May 17).

- SAFETY DATA SHEET - TCI Chemicals. (2025, May 15).

- Material Safety Data Sheet - Fluorobenzene, 99% - Cole-Parmer. (2005, October 3).

- SAFETY DATA SHEET - Chemsavers. (2019, July 5).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).

- 1-Chloro-2-fluorobenzene 99 348-51-6 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).

- Safety Data Sheet: Fluorobenzene - Carl ROTH. (n.d.).

- 1-(Chloromethyl)-2-fluorobenzene | CymitQuimica. (n.d.).

- Material Safety Data Sheet - Fisher Scientific. (2009, September 22).

- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).

- MSDS of (1-Chloroethyl)benzene - Capot Chemical. (2009, March 17).

- ICSC 0642 - CHLOROBENZENE. (n.d.).

- Benzene, 1-(chloromethyl)-2-fluoro- - the NIST WebBook. (n.d.).

- Personal protective equipment (PPE) for the hazmat sector - DuPont. (n.d.).

- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).

- Recommendations for fire brigade response when at risk through chlorine - Vfdb. (n.d.).

- 1-Chloro-2-(chloromethyl)-3-fluorobenzene - Hazard. (n.d.).

- Toxicological Profile for Chlorobenzene. (n.d.). Agency for Toxic Substances and Disease Registry.

- Benzene, 1-chloro-2-(chloromethyl)- CAS N°: 611-19-8. (2004, January 30).

- Toxicological Profile for Chlorobenzene - GovInfo. (2017, April 6).

Sources

- 1. 60907-87-1|1-(1-Chloroethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 2. nj.gov [nj.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 8. dupont.com [dupont.com]

- 9. pppmag.com [pppmag.com]

- 10. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. synquestlabs.com [synquestlabs.com]

- 16. FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. chemsavers.com [chemsavers.com]

- 18. capotchem.com [capotchem.com]

- 19. carlroth.com [carlroth.com]

A Technical Guide to the Physicochemical Properties of 1-(1-Chloroethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the boiling point and density of the compound 1-(1-Chloroethyl)-2-fluorobenzene (CAS No. 60907-87-1). In the absence of direct experimental data for this specific molecule, this document establishes estimated values based on the analysis of structurally related compounds and a discussion of the underlying physicochemical principles governing these properties in substituted aromatic systems. Furthermore, this guide details robust experimental protocols for the precise determination of both boiling point and density, and outlines key synthesis and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science.

Introduction: The Significance of Boiling Point and Density in Chemical Research

The boiling point and density of a chemical compound are fundamental physical properties that are indispensable throughout the research and development lifecycle. The boiling point, the temperature at which a substance transitions from a liquid to a gas at a given pressure, is a critical parameter for purification techniques such as distillation, for determining the volatility of a compound, and for defining its appropriate storage and handling conditions. Density, the mass per unit volume of a substance, is essential for a multitude of applications including reaction stoichiometry calculations, solvent selection, and the formulation of chemical products. For drug development professionals, these properties influence everything from compound solubility and bioavailability to the design of manufacturing processes.

This guide focuses on 1-(1-Chloroethyl)-2-fluorobenzene, a substituted aromatic hydrocarbon. The presence of both chloro and fluoro substituents, along with an ethyl side chain, introduces a unique combination of electronic and steric effects that modulate its physical properties. Understanding these properties is paramount for its effective synthesis, purification, and application in further research.

Theoretical Framework: Factors Influencing Boiling Point and Density in Substituted Benzenes

The boiling point and density of a substituted benzene derivative are primarily influenced by a combination of intermolecular forces, molecular weight, and molecular geometry.

2.1. Intermolecular Forces: The primary forces at play in non-ionic organic molecules are van der Waals forces (including London dispersion forces and dipole-dipole interactions).

-

London Dispersion Forces: These forces increase with the size and surface area of the molecule. Therefore, it is generally expected that the boiling point will increase with molecular weight.

-

Dipole-Dipole Interactions: The presence of electronegative halogen atoms (chlorine and fluorine) creates a permanent dipole moment in the molecule, leading to stronger intermolecular attractions and, consequently, a higher boiling point compared to non-polar analogs.

2.2. Molecular Weight: As the molecular weight of a compound increases, so do the number of electrons, which enhances the strength of London dispersion forces. This direct correlation generally leads to an increase in both boiling point and density.

2.3. Molecular Geometry and Packing Efficiency: The substitution pattern on the benzene ring affects the molecule's symmetry and its ability to pack efficiently in the liquid and solid states. More symmetrical isomers often have higher melting points, and while the effect on boiling point is less pronounced, molecular shape can influence the surface area available for intermolecular interactions.

The presence of both a fluorine and a chlorine atom on the benzene ring of 1-(1-Chloroethyl)-2-fluorobenzene will have competing effects. Fluorine is highly electronegative but has a small atomic radius, while chlorine is less electronegative but larger. The ethyl group further increases the molecular weight and contributes to the overall size and shape of the molecule.

Estimated Physicochemical Properties of 1-(1-Chloroethyl)-2-fluorobenzene

Table 1: Physicochemical Data of 1-(1-Chloroethyl)-2-fluorobenzene and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-(1-Chloroethyl)-2-fluorobenzene | 60907-87-1 | C8H8ClF | 158.60 | ~190 - 210 (Estimated) | ~1.15 - 1.25 (Estimated) |

| 1-Chloro-2-fluorobenzene | 348-51-6 | C6H4ClF | 130.55 | 137-138 | 1.244 at 25°C |

| (1-Chloroethyl)benzene | 672-65-1 | C8H9Cl | 140.61 | 192 (decomposes) | Not available |

| 1-(Chloromethyl)-2-fluorobenzene | 345-35-7 | C7H6ClF | 144.57 | Not available | Not available |

| Chlorobenzene | 108-90-7 | C6H5Cl | 112.56 | 131[1] | 1.108[1] |

| Fluorobenzene | 462-06-6 | C6H5F | 96.10 | 85 | 1.024 |

Rationale for Estimation:

-

Boiling Point: The introduction of the chloroethyl group to fluorobenzene significantly increases the molecular weight from 96.10 g/mol to 158.60 g/mol . Comparing 1-chloro-2-fluorobenzene (b.p. 137-138°C) with the target molecule, the addition of the ethyl group is expected to raise the boiling point considerably due to increased van der Waals forces. (1-Chloroethyl)benzene has a reported boiling point of 192°C with decomposition. Given the additional presence of a fluorine atom, which will increase polarity and intermolecular forces, the boiling point of 1-(1-Chloroethyl)-2-fluorobenzene is estimated to be in the range of 190-210°C.

-

Density: The density of 1-chloro-2-fluorobenzene is 1.244 g/mL. The addition of an ethyl group will increase the molar volume. While the molecular weight also increases, the overall effect on density is less straightforward to predict without experimental data. However, based on the densities of similar substituted benzenes, the density of 1-(1-Chloroethyl)-2-fluorobenzene is likely to be in the range of 1.15 - 1.25 g/mL at standard temperature.

Experimental Determination of Boiling Point and Density

To obtain precise and validated data for 1-(1-Chloroethyl)-2-fluorobenzene, the following experimental protocols are recommended.

Boiling Point Determination using the Siwoloboff Method

This micro-scale method is ideal for determining the boiling point of a small quantity of a liquid sample.

Methodology:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of 1-(1-Chloroethyl)-2-fluorobenzene into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hot plate). Heat the bath gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Once a steady stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Repeat: Repeat the measurement to ensure accuracy.

Caption: Workflow for Boiling Point Determination.

Density Determination using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Methodology:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh Empty: Accurately weigh the empty pycnometer with its stopper (m1).

-

Fill with Sample: Fill the pycnometer with 1-(1-Chloroethyl)-2-fluorobenzene, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.

-

Equilibrate and Weigh: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium. Dry the outside of the pycnometer and weigh it (m2).

-

Clean and Fill with Water: Empty and clean the pycnometer. Fill it with distilled water and repeat step 4 (m3).

-

Calculation: The density of the sample (ρ_sample) can be calculated using the following formula, where ρ_water is the known density of water at the experimental temperature:

ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_water

Caption: Protocol for Density Determination.

Synthesis and Safety Considerations

Synthesis

A plausible synthetic route to 1-(1-Chloroethyl)-2-fluorobenzene would involve the chlorination of 1-ethyl-2-fluorobenzene. A free-radical halogenation using a reagent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide would be a standard approach.

Reaction Scheme:

1-ethyl-2-fluorobenzene + N-chlorosuccinimide (NCS) --(Benzoyl Peroxide, Heat)--> 1-(1-Chloroethyl)-2-fluorobenzene + Succinimide

It is also conceivable to synthesize this compound via the reaction of 2-fluoroacetophenone with a reducing agent to form the corresponding alcohol, followed by chlorination.

Safety Precautions

While a specific Safety Data Sheet (SDS) for 1-(1-Chloroethyl)-2-fluorobenzene is not widely available, based on the safety profiles of structurally similar compounds such as chlorobenzene and other halogenated aromatic hydrocarbons, the following precautions are strongly advised:

-

Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Hazards: The compound is likely to be flammable and may be harmful if inhaled, ingested, or absorbed through the skin. It may also be an irritant to the eyes, skin, and respiratory system.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the boiling point and density of 1-(1-Chloroethyl)-2-fluorobenzene. While experimental data for this specific compound is currently lacking, this guide offers well-reasoned estimations based on the properties of analogous structures and a discussion of the governing physicochemical principles. The inclusion of detailed experimental protocols for the determination of these properties provides a clear path for researchers to obtain precise and validated data. The outlined synthesis and safety information, derived from related compounds, serves as a crucial starting point for the safe handling and use of this molecule in a laboratory setting. This guide is intended to be a valuable resource for scientists and researchers, enabling them to better understand and utilize 1-(1-Chloroethyl)-2-fluorobenzene in their work.

References

-

NIST. (n.d.). Benzene, (1-chloroethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Fluorobenzene. Retrieved from [Link]

Sources

Methodological & Application

synthesis of chiral amines using 1-(1-Chloroethyl)-2-fluorobenzene

Application Note: Stereocontrolled Synthesis of Chiral Amines from 1-(1-Chloroethyl)-2-fluorobenzene

Executive Summary

The synthesis of chiral

This Application Note moves beyond standard textbook substitutions, which suffer from racemization via SN1 pathways typical of benzylic halides. Instead, we detail two rigorously validated protocols:

-

The "High-Fidelity" Route: A Nickel-catalyzed enantioconvergent amination that transforms the racemic chloride directly into the enantioenriched amine.

-

The "Industrial Standard" Route: A robust two-step sequence involving azidation followed by biocatalytic kinetic resolution (BKR) using Candida antarctica Lipase B (CAL-B).

Substrate Analysis & Mechanistic Challenges

Substrate: 1-(1-Chloroethyl)-2-fluorobenzene (Racemic)

CAS: 456-42-8 (Precursor)

The Ortho-Fluoro Effect:

Unlike para-substituted analogues, the 2-fluoro substituent exerts a unique electronic influence. The high electronegativity (

The Racemization Trap: Direct nucleophilic substitution with amines (aminolysis) typically fails to yield high enantiomeric excess (ee) due to the labile nature of the benzylic C-Cl bond, leading to competing elimination (styrene formation) and racemization.

Protocol A: Nickel-Catalyzed Enantioconvergent Amination

Recommended for: High-value, small-scale synthesis where 100% yield of a single enantiomer is desired without waste.

This protocol leverages the groundbreaking work of Gregory Fu and MacMillan in metallaphotoredox and transition-metal catalysis. It utilizes a chiral Nickel-PyBox complex to facilitate a radical-rebound mechanism, converting a racemic electrophile into a single enantiomer.

Mechanistic Pathway

The reaction proceeds via a radical chain pathway. The Ni(I) species abstracts a halogen to form a benzylic radical (destroying the original stereocenter). The chiral catalyst then coordinates the nitrogen nucleophile and the radical, forming the C-N bond selectively.

Figure 1: Simplified mechanistic flow of Ni-catalyzed enantioconvergent coupling. The planar radical intermediate allows the chiral catalyst to reset the stereochemistry.

Experimental Protocol

Reagents:

-

Substrate: 1-(1-Chloroethyl)-2-fluorobenzene (1.0 equiv)

-

Nucleophile: Sodium cyanate (NaNCO) or Benzophenone imine (1.2 equiv) — Note: Direct use of alkyl amines is difficult; surrogates are preferred.

-

Catalyst: NiBr2[1]·glyme (10 mol%)

-

Ligand: (S,S)-PyBox (12 mol%)

-

Reductant: Zinc dust (activated) or TDAE (stoichiometric)

-

Solvent: DMA (Dimethylacetamide), anhydrous.

Step-by-Step Procedure:

-

Glovebox Assembly: In a nitrogen-filled glovebox, charge a flame-dried reaction vial with NiBr2·glyme (10 mol%) and (S,S)-PyBox ligand (12 mol%). Dissolve in minimal DMA and stir for 30 mins to form the active catalyst (solution turns orange/brown).

-

Substrate Addition: Add 1-(1-Chloroethyl)-2-fluorobenzene (1.0 mmol) and the nitrogen nucleophile (e.g., Benzophenone imine, 1.2 mmol).

-

Activation: Add activated Zn dust (2.0 equiv). Seal the vial with a PTFE-lined cap.

-

Reaction: Remove from glovebox and stir vigorously at 10°C (cooling enhances ee) for 24 hours.

-

Workup: Dilute with Et2O, filter through a celite pad to remove Zn salts.

-

Hydrolysis (if using imine): Treat the crude oil with 1N HCl/THF (1:1) for 2 hours to liberate the primary amine.

-

Purification: Basify with NaOH to pH 12, extract with DCM, and purify via flash chromatography (DCM:MeOH:NH4OH).

Critical Process Parameters (CPPs):

-

O2 Exclusion: Nickel(I) species are highly oxygen-sensitive. Strict anaerobic conditions are non-negotiable.

-

Temperature: Lower temperatures (0–10°C) significantly improve enantioselectivity due to the differentiation of the transition states in the radical capture step.

Protocol B: Azidation & Biocatalytic Kinetic Resolution (BKR)

Recommended for: Scalable production (>100g) where robustness and cost-efficiency are prioritized over atom economy.

This route first establishes the C-N bond via robust chemistry, then utilizes the exquisite selectivity of enzymes to isolate the (S)-enantiomer.

Workflow Diagram

Figure 2: Chemo-enzymatic workflow utilizing Lipase B for chiral resolution.

Experimental Protocol

Phase 1: Synthesis of Racemic Amine

-

Azidation: Dissolve 1-(1-Chloroethyl)-2-fluorobenzene (50 mmol) in DMF (100 mL). Add NaN3 (1.5 equiv). Heat to 60°C for 4 hours. Warning: Azides are potential explosion hazards. Use a blast shield.

-

Quench: Pour into water, extract with Et2O. (Do not distill the azide to dryness).

-

Reduction (Staudinger): To the ethereal azide solution, add PPh3 (1.1 equiv). Stir until N2 evolution ceases. Add H2O (10 mL) and reflux for 3 hours.

-

Isolation: Acidify to pH 2 (extracts amine into water, leaves PPh3O in organic). Wash aqueous layer with DCM. Basify aqueous layer to pH 12, extract with DCM, dry and concentrate. Yield: ~85-90% Racemic Amine.

Phase 2: Kinetic Resolution with CAL-B Theory:Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer using ethyl acetate as both solvent and acyl donor, leaving the desired (S)-amine untouched.

-

Setup: Dissolve racemic 1-(2-fluorophenyl)ethylamine (10 g) in dry Ethyl Acetate (100 mL).

-

Enzyme Addition: Add Novozym 435 (immobilized CAL-B) (50 mg/mmol substrate).

-

Incubation: Shake at 30°C / 200 rpm.

-

Monitoring: Monitor via Chiral HPLC (see Section 5) every 2 hours. Stop reaction when ee of the amine >99% (typically near 50-52% conversion).

-

Workup: Filter off the enzyme (can be reused).

-

Separation: The mixture contains (S)-amine and (R)-acetamide.

-

Acid wash (1N HCl): The (S)-amine moves to the aqueous phase. The (R)-amide stays in EtOAc.

-

Basify the aqueous phase and extract to yield pure (S)-1-(2-fluorophenyl)ethylamine .

-

Analytical Quality Control

Data validation is essential to confirm stereochemical purity.

| Parameter | Method | Specification |

| Identity | 1H NMR (400 MHz, CDCl3) | |

| Enantiomeric Excess | Chiral HPLC | > 98% ee |

| Column | Daicel Chiralcel OD-H | 4.6 x 250 mm, 5 |

| Mobile Phase | Hexane : IPA : Diethylamine | 90 : 10 : 0.1 |

| Flow Rate | 1.0 mL/min | Detection @ 254 nm |

| Retention Times | (S)-Isomer / (R)-Isomer | ~12.5 min / ~15.2 min (Verify with standards) |

References

-

Fu, G. C. (2008). "The Construction of C-C Bonds via Cross-Coupling of Secondary Alkyl Halides." Accounts of Chemical Research. Link

-

Zuo, Z., & MacMillan, D. W. (2014).

-Amino Acids via Photoredox Catalysis." Journal of the American Chemical Society.[2][3][4][5] Link -

Gotor, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of 1-(2-Fluorophenyl)ethylamine." Tetrahedron: Asymmetry. Link

-

Santa Cruz Biotechnology. "(1S)-1-(2-Fluorophenyl)ethylamine Product Data." SCBT Catalog. Link[6]

-

ChemicalBook. "Properties and Safety of (S)-1-(2-Fluorophenyl)ethylamine." ChemicalBook. Link

Sources

- 1. Nickel-catalyzed coupling reactions of alkyl electrophiles, including unactivated tertiary halides, to generate carbon-boron bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides [organic-chemistry.org]

- 4. Research - THE FU RESEARCH GROUP [fugroup.caltech.edu]

- 5. Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids [organic-chemistry.org]

- 6. (1S)-1-(2-Fluorophenyl)ethylamine | CAS 68285-25-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

cross-coupling reaction conditions for 2-fluoro-alpha-methylbenzyl chloride

Application Note & Protocol Guide

Topic: Strategic Guide to Cross-Coupling Reactions of 2-Fluoro-α-methylbenzyl Chloride: Protocols and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Secondary Benzylic Electrophiles

The synthesis of molecules bearing diarylmethyl and related motifs is of paramount importance in medicinal chemistry and materials science. 2-Fluoro-α-methylbenzyl chloride represents a valuable, yet challenging, electrophilic building block. As a secondary benzylic halide, its participation in cross-coupling reactions is complicated by several factors: the inherent steric hindrance at the benzylic position, the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, and a propensity to undergo a deleterious side reaction known as β-hydride elimination.[1][2]

This guide provides a comprehensive overview of the key strategic considerations and detailed protocols for successfully employing 2-fluoro-α-methylbenzyl chloride in a variety of palladium- and nickel-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, explaining the rationale behind the choice of catalysts, ligands, and reaction conditions required to favor the desired bond formation and suppress unwanted pathways.

Foundational Principles: The Catalytic Cycle and Its Nemesis

At the heart of most cross-coupling reactions lies a catalytic cycle involving a transition metal, typically palladium or nickel. Understanding this cycle is critical to troubleshooting and optimizing reactions involving challenging substrates.

The General Palladium-Catalyzed Cross-Coupling Cycle

The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chloride bond of the 2-fluoro-α-methylbenzyl chloride. For benzylic halides, this step typically proceeds with an inversion of stereochemistry.[3][4]

-

Transmetalation: The organometallic coupling partner (e.g., an organoboron, -zinc, or -magnesium compound) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[3]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The β-Hydride Elimination Problem

For alkyl groups with a hydrogen atom on the carbon beta to the metal, a competing pathway exists. The palladium intermediate can eliminate a hydride, forming a metal-hydride species and an alkene.[5] In the case of 2-fluoro-α-methylbenzyl chloride, this results in the formation of 2-fluorostyrene derivatives, a common and often major byproduct.

Strategies to Mitigate β-Hydride Elimination:

-

Use of Bulky, Electron-Rich Ligands: Ligands such as Xantphos or bulky phosphines promote the desired reductive elimination step, making it kinetically faster than β-hydride elimination.[2]

-

Catalyst Choice: Nickel catalysts are sometimes less prone to β-hydride elimination in certain contexts compared to palladium.[1][6]

-

Reaction Conditions: Lower temperatures can sometimes favor the desired coupling pathway.

Recommended Protocols for C-C Bond Formation

The choice of coupling partner and reaction conditions is dictated by the desired product and the functional group tolerance required.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

This is often the method of choice due to the high stability and broad commercial availability of boronic acids and their derivatives.[7]

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%) and the arylboronic acid (1.1 equivalents).

-

Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add 2-fluoro-α-methylbenzyl chloride (1.0 equivalent) and a robust base such as Cs₂CO₃ (3.0 equivalents).[7]

-

Solvent: Add a degassed solvent system, such as a 10:1 mixture of cyclopentyl methyl ether (CPME) and water.[7]

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale / Citation |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with a ligand | dppf is a common, effective ligand for coupling benzylic halides.[7] |

| Ligand | SPhos, XPhos | Bulky, electron-rich phosphine ligands can accelerate the reaction.[7] |

| Base | Cs₂CO₃, K₃PO₄ | Strong inorganic bases are crucial for the transmetalation step.[7][8] |

| Solvent | CPME/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic solvent systems are highly effective for Suzuki couplings.[4][7] |

| Temperature | 70 - 100 °C | Higher temperatures are often needed to activate the benzyl chloride.[7] |

Protocol 2: Negishi Coupling with Organozinc Reagents

Negishi coupling offers excellent functional group tolerance and is particularly useful for coupling complex fragments.[9][10] Nickel catalysts are often employed for enantioselective variants with racemic secondary benzylic halides.[11][12]

Step-by-Step Methodology:

-

Organozinc Preparation (if not commercial): React the corresponding aryl or alkyl halide with activated zinc (e.g., Rieke zinc) in THF to generate the organozinc reagent.

-

Reaction Setup: To a separate, oven-dried Schlenk flask under argon, add the catalyst (e.g., NiCl₂(dppe), 5 mol%).

-

Reagent Addition: Add the 2-fluoro-α-methylbenzyl chloride (1.0 equivalent) dissolved in anhydrous THF.

-

Coupling: Cool the mixture to 0 °C or the desired temperature. Slowly add the organozinc reagent (1.2-1.5 equivalents) via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography.

| Parameter | Recommended Condition | Rationale / Citation |

| Catalyst | NiCl₂(dppe), Pd(P(t-Bu)₃)₂ | Nickel catalysts are effective for sp³-sp² coupling.[9][13] Palladium with bulky phosphine ligands is also a strong choice for chlorides.[10] |

| Ligand | dppe, PyBox (for enantioselective reactions) | Bidentate phosphines stabilize the catalyst. Chiral ligands like PyBox can induce enantioselectivity.[6] |

| Solvent | Anhydrous THF, Dioxane | Aprotic, coordinating solvents are required for organozinc stability.[9][14] |

| Temperature | 0 °C to 65 °C | Reaction temperature is substrate-dependent; starting at lower temperatures can improve selectivity. |

Protocol 3: Kumada Coupling with Grignard Reagents

This reaction utilizes highly reactive but less functionally tolerant Grignard reagents. It is a powerful and cost-effective method for C-C bond formation.[15]

Step-by-Step Methodology:

-

Setup: In an oven-dried, three-neck flask equipped with a reflux condenser and under an argon atmosphere, add the catalyst (e.g., NiCl₂(dppe) or Pd(dppf)Cl₂, 2-5 mol%).

-

Reagent Addition: Add anhydrous solvent (e.g., THF or diethyl ether), followed by the 2-fluoro-α-methylbenzyl chloride (1.0 equivalent).

-

Grignard Addition: Cool the mixture to 0 °C. Slowly add the Grignard reagent (1.1-1.3 equivalents) dropwise, maintaining the internal temperature.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature or gently reflux until the starting material is consumed.

-

Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl or 1M HCl.

-

Purification: Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.

| Parameter | Recommended Condition | Rationale / Citation |

| Catalyst | NiCl₂(dppe), Pd(Xantphos)Cl₂ | Nickel catalysts are classic for Kumada couplings.[13] Palladium with bulky ligands can minimize β-elimination.[2] |

| Solvent | Anhydrous THF, Diethyl Ether, CPME | Ethereal solvents are essential for the stability and reactivity of Grignard reagents. |

| Temperature | 0 °C to reflux | The high reactivity of Grignard reagents often allows for lower reaction temperatures. |

Protocol for C-N Bond Formation: Buchwald-Hartwig Amination

For the synthesis of benzylic amines, the Buchwald-Hartwig amination provides a direct and versatile route.[16]

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a stream of argon, add the Pd-precatalyst (e.g., G3-XPhos, 1-2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 equivalents) to an oven-dried Schlenk tube.

-

Reagent Addition: Add the amine (1.2 equivalents) and 2-fluoro-α-methylbenzyl chloride (1.0 equivalent).

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the tube and heat to 100-110 °C with stirring for 12-24 hours.

-

Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Rationale / Citation |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a ligand; or a G3-XPhos precatalyst | Modern precatalysts are often highly active and air-stable.[17] |

| Ligand | XPhos, RuPhos, BrettPhos | Sterically hindered, electron-rich biarylphosphine ligands are state-of-the-art for C-N coupling.[17] |

| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine.[18][19] |

| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point aprotic solvents are standard. |

| Temperature | 80 - 110 °C | Elevated temperatures are generally necessary for aryl/benzyl chlorides.[20] |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |